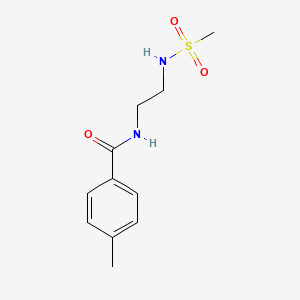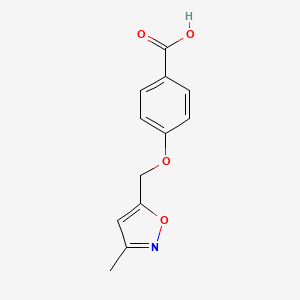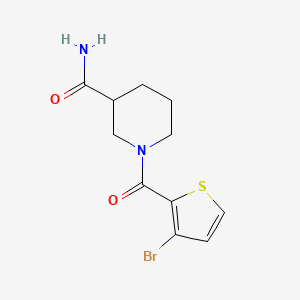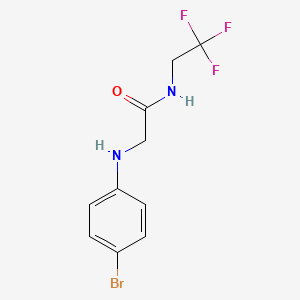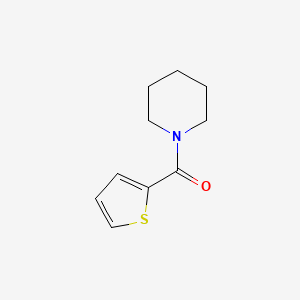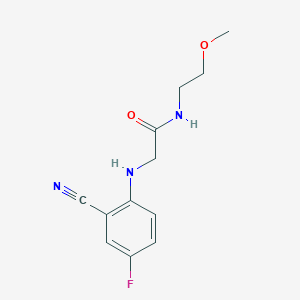
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Métodos De Preparación
The synthesis of 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and 2’-bromoacetophenone as starting materials . The process involves the following steps:
Formation of Indole Template: Phenylhydrazine reacts with 2’-bromoacetophenone in the presence of phosphoric acid to form the indole template.
Methylation: The indole template is then methylated using sodium hydride and methyl iodide.
Análisis De Reacciones Químicas
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole undergoes various chemical reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:
Cross-Coupling Reactions: It is used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium catalysts.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of aryl halides and triflates.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Medicine: Its role in catalytic processes can be leveraged in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand. It enhances the reactivity of palladium catalysts by stabilizing the catalytic intermediates and facilitating the formation of the desired products. The compound interacts with palladium through its phosphanyl group, forming a stable complex that can undergo various catalytic cycles .
Comparación Con Compuestos Similares
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is unique due to its bulky and electron-rich structure, which enhances its effectiveness as a ligand. Similar compounds include:
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
(2-Biphenyl)dicyclohexylphosphine: Known for its role in cross-coupling reactions.
Cyclohexyl JohnPhos: A variant with similar applications in catalytic processes.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C33H38NP |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(1-methyl-3-phenylindol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C33H38NP/c1-34-30-23-13-11-21-28(30)32(25-15-5-2-6-16-25)33(34)29-22-12-14-24-31(29)35(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2,5-6,11-16,21-24,26-27H,3-4,7-10,17-20H2,1H3 |
Clave InChI |
ZOMIMKSFMPLYIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

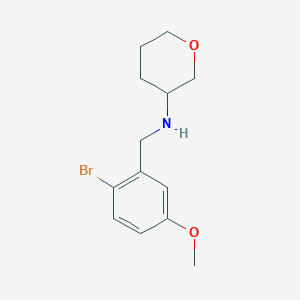

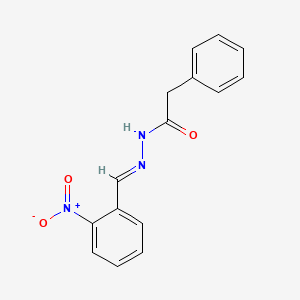
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
